molecular formula C21H22O7 B1207930 2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one CAS No. 6967-24-4

2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one

Cat. No.: B1207930
CAS No.: 6967-24-4
M. Wt: 386.4 g/mol
InChI Key: UULUTYMORLDHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a tetramethoxyflavone that is flavone substituted by am ethoxy group at position 4' and methoxy groups at positions 5, 6, 7 and 8. It derives from a flavone.

Scientific Research Applications

  • Synthesis and Structural Analysis : A study described the synthesis and structural analysis of related compounds, highlighting their potential in creating complex chemical structures. This research emphasizes the compound's utility in developing new chemical entities (Singh et al., 2001).

  • Natural Product Isolation : Another research focused on isolating similar compounds from natural sources, such as Uvaria rufas, indicating the compound's relevance in the study of natural products and potential pharmacological properties (Chantrapromma et al., 1989).

  • Diversity-Oriented Synthesis : Research on the diversity-oriented synthesis of a library of substituted tetrahydropyrones, which includes compounds structurally similar to 2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one, demonstrates the importance of this compound in the exploration of new molecular frameworks for biological screening (Zaware et al., 2011).

  • Synthesis of Novel Derivatives : A study on the synthesis of novel derivatives for potential therapeutic applications suggests the versatility and potential of the compound in medicinal chemistry (Ismail & Abd El Aziem, 2001).

  • Flavonoid Research : The compound's structural similarity to flavonoids, a class of compounds with various biological activities, indicates its significance in the study of natural product chemistry and potential therapeutic applications (Geng et al., 2011).

Properties

CAS No.

6967-24-4

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one

InChI

InChI=1S/C21H22O7/c1-6-27-13-9-7-12(8-10-13)15-11-14(22)16-17(23-2)19(24-3)21(26-5)20(25-4)18(16)28-15/h7-11H,6H2,1-5H3

InChI Key

UULUTYMORLDHPL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC

6967-24-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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